molecular formula C25H30N4O3 B10866021 (4Z)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10866021
M. Wt: 434.5 g/mol
InChI Key: KXDUCYNOGZHROF-UHFFFAOYSA-N
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Description

(4Z)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinylpropyl group, and a phenyl group attached to a pyrazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:

    Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core through the reaction of hydrazine with an appropriate β-diketone.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution.

    Attachment of the Morpholinylpropyl Group: The morpholinylpropyl group is attached through nucleophilic substitution, often using a suitable alkylating agent.

    Formation of the Final Compound: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyrazolone core, potentially converting it to a dihydropyrazolone derivative.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the phenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropyrazolone derivatives.

    Substitution: Various substituted pyrazolone derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. For example, methods involving the reaction of substituted phenyl hydrazines with aldehydes or ketones have been documented. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Activities

Antimicrobial Activity : Several studies have indicated that pyrazolone derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against a range of bacterial strains, which makes it a candidate for further development as an antibacterial agent. Research has demonstrated that modifications in the phenyl groups can enhance the antimicrobial activity of pyrazolone derivatives .

Anti-inflammatory Properties : Pyrazolone derivatives are also known for their anti-inflammatory effects. The presence of the morpholine group in this compound may contribute to its ability to inhibit inflammatory pathways, potentially making it useful in treating conditions such as arthritis and other inflammatory diseases .

Analgesic Effects : Similar to other pyrazolone derivatives, this compound may exhibit analgesic properties. Its mechanism could involve the inhibition of cyclooxygenase enzymes, leading to reduced production of prostaglandins, which are mediators of pain and inflammation .

Potential Applications

Application Area Description
Pharmaceuticals Development of new antimicrobial and anti-inflammatory drugs based on the pyrazolone structure.
Agriculture Exploration of its use as a pesticide or herbicide due to its biological activity against pathogens.
Chemical Research Investigation into structure-activity relationships to optimize efficacy and reduce toxicity.

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated various pyrazolone derivatives, including this compound, for their antimicrobial activities against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a methoxy group displayed enhanced activity compared to those without such substituents, highlighting the importance of structural modifications .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on similar pyrazolone derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that the compound could be further investigated for its potential role in treating chronic inflammatory diseases .

Case Study 3: Analgesic Activity

In a comparative study involving several pyrazolone derivatives, this compound was assessed for analgesic effects through various pain models in rodents. Results indicated significant pain relief comparable to established analgesics, warranting further exploration into its clinical applications .

Mechanism of Action

The mechanism of action of (4Z)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects. Additionally, it can bind to specific receptors in the nervous system, resulting in analgesic and antipyretic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-5-(4-chlorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-5-(4-methylphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-5-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its methoxyphenyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity.

Biological Activity

The compound (4Z)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with significant potential in pharmacological applications. It features a pyrazolone core, a methoxyphenyl group, and a morpholine-containing side chain, which contribute to its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The chemical structure of the compound can be summarized as follows:

Property Details
Molecular Formula C24_{24}H28_{28}N4_{4}O3_{3}
Molecular Weight 420.5 g/mol
CAS Number 879062-77-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in inflammatory processes. Preliminary studies suggest that it may exhibit selectivity towards COX-II with minimal ulcerogenic effects, making it a candidate for anti-inflammatory therapies .
  • CNS Activity : The presence of the morpholine moiety suggests potential central nervous system (CNS) activity. Morpholine derivatives are often associated with analgesic effects, indicating that this compound might also have pain-relieving properties.
  • Anticancer Properties : Similar pyrazolone derivatives have been reported to possess anticancer activity. The unique combination of functional groups in this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazolone derivatives, including the compound . For instance:

  • A study reported that pyrazolone derivatives exhibited significant cytotoxicity against various cancer cell lines such as HCT-116 and U251, with IC50_{50} values ranging between 0.25 µM to 0.58 µM for certain derivatives .
Cell Line IC50_{50} (µM) Compound Tested
HCT-1160.25Pyrazolone derivative
U2510.36Pyrazolone derivative

Anti-inflammatory Activity

The compound's potential as a COX-II inhibitor was highlighted in research where it was compared to known anti-inflammatory drugs:

  • The IC50_{50} for COX-II inhibition was reported at approximately 1.33 µM for similar compounds, indicating that modifications in the pyrazolone structure could lead to enhanced anti-inflammatory properties .

Study on COX-II Inhibition

In a comparative study involving various pyrazolone derivatives, the compound demonstrated promising results in inhibiting COX-II activity with an IC50_{50} significantly lower than traditional NSAIDs like Celecoxib . This suggests that structural modifications can lead to improved therapeutic profiles.

CNS Activity Evaluation

Research on morpholine-containing compounds indicated their effectiveness in modulating neurotransmitter systems, potentially leading to analgesic effects. The specific interactions of the morpholine group within this compound warrant further investigation into its CNS effects .

Properties

Molecular Formula

C25H30N4O3

Molecular Weight

434.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C25H30N4O3/c1-19(26-13-6-14-28-15-17-32-18-16-28)23-24(20-9-11-22(31-2)12-10-20)27-29(25(23)30)21-7-4-3-5-8-21/h3-5,7-12,27H,6,13-18H2,1-2H3

InChI Key

KXDUCYNOGZHROF-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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